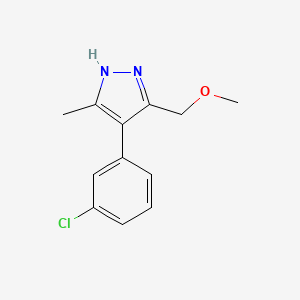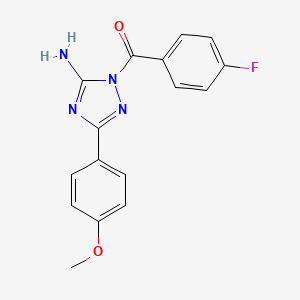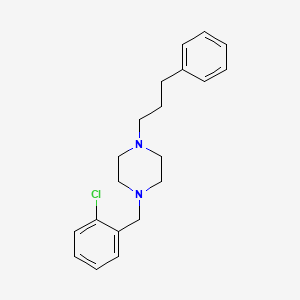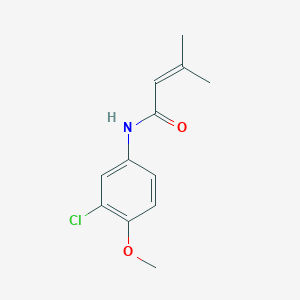![molecular formula C12H17N3O3 B5619948 5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5619948.png)
5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that exhibit interesting and varied biological and chemical properties. Pyrazole derivatives, in particular, have been the subject of extensive research due to their potential applications in various fields, including pharmacology and material science. The research on similar compounds can offer valuable insights into the synthesis, molecular structure, chemical reactions, and properties of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione".
Synthesis Analysis
The synthesis of related pyrazole and oxazolidine derivatives often involves condensation reactions, as demonstrated by Asiri and Khan (2010), who synthesized a related compound through condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine. This method, confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, indicates a potential pathway for synthesizing the target compound (Asiri & Khan, 2010).
Molecular Structure Analysis
Research on similar compounds has utilized various spectroscopic techniques to elucidate molecular structures. For example, structural confirmation through IR, 1H NMR, 13C NMR, and mass spectrometry is common, providing detailed insights into the molecular architecture and functional groups present in these compounds. This suggests that a similar analytical approach would be effective for the detailed molecular analysis of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione".
Chemical Reactions and Properties
The chemical reactivity of pyrazole and oxazolidine derivatives, including their interactions with various reagents and conditions, can shed light on the possible reactions and stability of the target compound. For instance, the research by Karanewsky et al. (2016) on novel bitter modifying flavour compounds provides insights into oxidative metabolism and the formation of conjugates, suggesting pathways for the metabolic and chemical transformation of related compounds (Karanewsky et al., 2016).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystalline structure, can provide valuable information for understanding the physical behavior of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione". Research on similar compounds, like the work by Hook (1947), offers insights into methods for modifying physical properties through chemical synthesis (Hook, 1947).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, pH stability, and tautomerism, are crucial for understanding the chemical behavior of the target compound. Studies, like the one by Shablykin et al. (2008), which explore the reactions of similar compounds with nitrogen-containing bases, can provide insights into the chemical properties and reactivity patterns of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione" (Shablykin et al., 2008).
Propriétés
IUPAC Name |
5,5-dimethyl-3-[3-(4-methylpyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-7-13-14(8-9)5-4-6-15-10(16)12(2,3)18-11(15)17/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXUPYMLFCWRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCN2C(=O)C(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5619865.png)

![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane](/img/structure/B5619886.png)
![5-formyl-1-phenyl-4-[4-(4-pyridinyl)-1-pyridiniumyl]-1H-imidazol-2-olate](/img/structure/B5619899.png)


![(1S*,5R*)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5619921.png)
![2-anilino-N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5619923.png)

![5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5619932.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5619940.png)
![1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone](/img/structure/B5619950.png)
